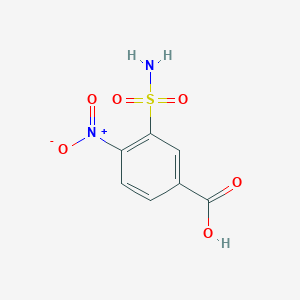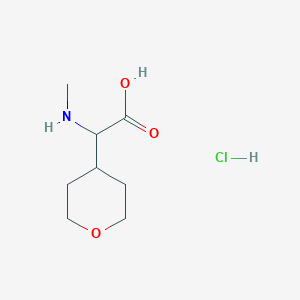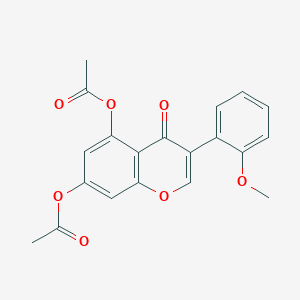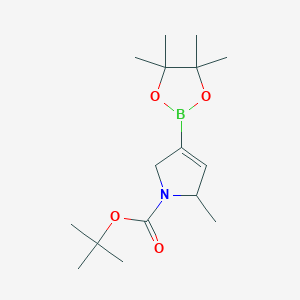![molecular formula C24H22N4O3S B2941783 1-(4-methoxybenzyl)-3-tosyl-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline CAS No. 848681-73-2](/img/structure/B2941783.png)
1-(4-methoxybenzyl)-3-tosyl-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinoxalines are a family of nitrogen-based heterocyclic compounds that have garnered much interest because of their wide range of applications . They are an important class of nitrogen-containing heterocyclic compounds as a result of their widespread prevalence in natural products, biologically active synthetic drug candidates, and optoelectronic materials .
Synthesis Analysis
Quinoxalines can be formed by condensing ortho-diamines with 1,2-diketones . Substituted derivatives arise when α-ketonic acids, α-chlorketones, α-aldehyde alcohols, and α-ketone alcohols are used in place of diketones . The exploitation of transition-metal-free catalysis in organic synthesis leads to a new frontier to access biologically active heterocycles .Molecular Structure Analysis
Quinoxalines are structures composed of a benzene ring fused to a pyrazine 1,4-dioxide ring . The N-oxide functional group is characterized by a coordinated covalent bond between nitrogen and oxygen due to the union of the nonbonding electron pair on the nitrogen and the empty orbital on the oxygen atom .Chemical Reactions Analysis
Quinoxalines and their derivatives have been the focus of many synthetic chemists due to their high reactivity and tendency to undergo various rearrangements . They have been used as reagents for the synthesis of biologically important condensed derivatives .Physical and Chemical Properties Analysis
Quinoxaline is a colorless oil that melts just above room temperature . It has a chemical formula of C8H6N2 and a molar mass of 130.150 g·mol −1 .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties : A novel strategy was developed for constructing the imidazo[1,5-a]quinoxalin-4-one ring system, which is closely related to the compound . This method involved condensation and subsequent treatments leading to the synthesis of potent Lck inhibitors, showcasing the compound's utility in developing therapeutic agents (Chen et al., 2004). Furthermore, the synthesis of alkylated 2-(2′-quinolylbenzimidazole) complexes of rhenium (I) incorporating similar structures demonstrated its relevance in exploring new materials with distinct electrochemical behaviors (Hanson & Warren, 2018).
Pharmacological Applications : The imidazo[1,5-a]quinoxaline framework has been explored for its high affinity and varying efficacy at the gamma-aminobutyric acid A/benzodiazepine receptor complex. This research indicates the potential of derivatives of 1-(4-methoxybenzyl)-3-tosyl-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline in developing new therapeutic agents with limited side effects compared to traditional benzodiazepines (Jacobsen et al., 1996).
Material Science and Catalysis : Imidazoquinoxalines have been utilized in the development of efficient catalysts for C-N bond formation via hydrogen-borrowing strategies under solvent-free conditions. This underscores the compound's utility in green chemistry and sustainable manufacturing processes (Donthireddy et al., 2020).
Fluorescence and Optical Studies : The fluorescence properties of derivatives based on the imidazoquinoxaline structures have been extensively studied, indicating the compound's potential applications in developing fluorescent markers and probes for biological and material science research (Patinote et al., 2017).
Safety and Hazards
Direcciones Futuras
Quinoxalines have a wide range of important biological activities, finding publications, and research works over its use like; antibiotics, nutritional additives, antifungal, antituberculous, anthelmintic, anti-inflammatory, antioxidant, and anticancer . This review paves the way as a source of references for the further development of drug discovery in the wide spectrum of its biological importance .
Mecanismo De Acción
Mode of Action
Based on its structural similarity to other imidazole and quinoxaline derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces .
Biochemical Pathways
Other quinoxaline derivatives have been found to cause dna damage, suggesting that this compound may also interact with dna or associated proteins .
Pharmacokinetics
The presence of methoxy and tosyl groups may influence its solubility and permeability, potentially affecting its bioavailability .
Result of Action
Other quinoxaline derivatives have been found to cause dna damage, suggesting that this compound may also have genotoxic effects .
Propiedades
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-3-(4-methylphenyl)sulfonyl-2H-imidazo[4,5-b]quinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O3S/c1-17-7-13-20(14-8-17)32(29,30)28-16-27(15-18-9-11-19(31-2)12-10-18)23-24(28)26-22-6-4-3-5-21(22)25-23/h3-14H,15-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIGQAKNGSIUANZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CN(C3=NC4=CC=CC=C4N=C32)CC5=CC=C(C=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-{[4-(dimethylamino)phenyl]methyl}-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2941700.png)
![1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(4-morpholinophenyl)piperidine-4-carboxamide](/img/structure/B2941704.png)
![N-[4-(Aminomethyl)cyclohexyl]-1-(3,5-dimethylphenyl)cyclopropane-1-carboxamide;hydrochloride](/img/structure/B2941705.png)
![1-[4-(6-Ethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B2941706.png)
![N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-3-carboxamide](/img/structure/B2941707.png)



![2-chloro-N-methyl-N-[(propylcarbamoyl)methyl]acetamide](/img/structure/B2941711.png)

![(3R,9'aR)-hexahydro-1'H-spiro[1,5-oxazinane-3,4'-pyrido[2,1-c]morpholine]](/img/structure/B2941714.png)
![2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2941715.png)


